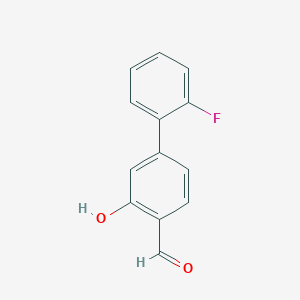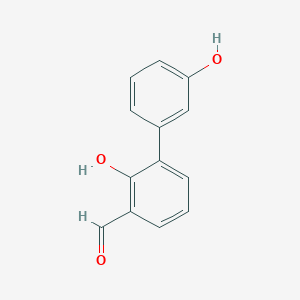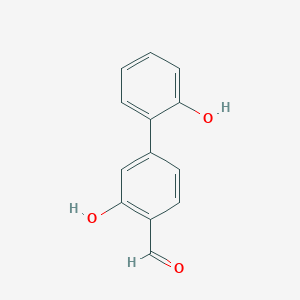
5-(3-Fluorophenyl)-2-formylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-2-formylphenol: is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a formyl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and phenol.
Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzaldehyde reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-(3-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(3-Fluorophenyl)-2-carboxyphenol.
Reduction: 5-(3-Fluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry: 5-(3-Fluorophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenolic compounds. It is also used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and interactions with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The formyl group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
5-(3-Chlorophenyl)-2-formylphenol: Similar structure with a chlorine atom instead of fluorine.
5-(3-Bromophenyl)-2-formylphenol: Similar structure with a bromine atom instead of fluorine.
5-(3-Methylphenyl)-2-formylphenol: Similar structure with a methyl group instead of fluorine.
Comparison:
Uniqueness: The presence of the fluorine atom in 5-(3-Fluorophenyl)-2-formylphenol imparts unique chemical and biological properties compared to its analogs. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.
Reactivity: The fluorine atom also influences the reactivity of the compound, making it more resistant to metabolic degradation and increasing its potential as a drug candidate.
Applications: While similar compounds may have comparable applications, the specific properties of this compound make it particularly valuable in medicinal chemistry and material science.
属性
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZCWCLAAXLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685037 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-02-0 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B6377564.png)





